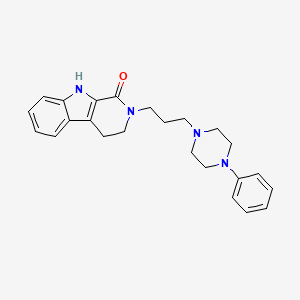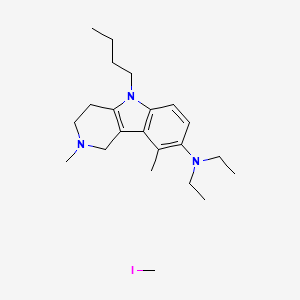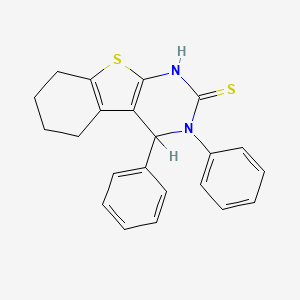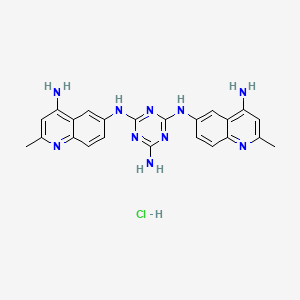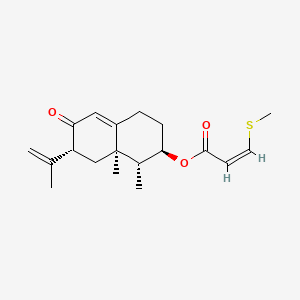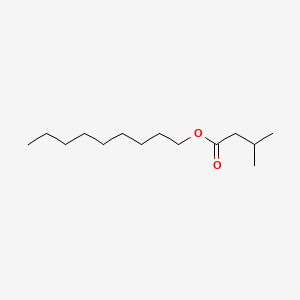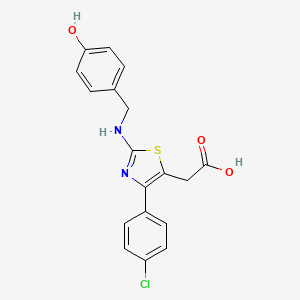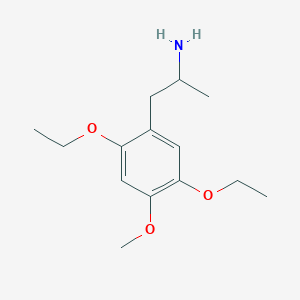
2,5-Diethoxy-4-methoxyamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethoxy-4-methoxyamphetamine is a lesser-known psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin. This compound is known for its psychoactive properties, although it produces few to no effects in some cases .
Preparation Methods
The synthesis of 2,5-Diethoxy-4-methoxyamphetamine involves several steps. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenethylamine derivative.
Ethoxylation: Introduction of ethoxy groups at the 2 and 5 positions of the aromatic ring.
Methoxylation: Introduction of a methoxy group at the 4 position of the aromatic ring.
Amidation: Formation of the amphetamine backbone through appropriate reactions.
The specific reaction conditions and reagents used in these steps can vary, but typically involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2,5-Diethoxy-4-methoxyamphetamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Diethoxy-4-methoxyamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Research on its effects on biological systems, particularly its interaction with neurotransmitter receptors, is ongoing.
Medicine: Although not widely used in clinical settings, it serves as a model compound for studying the pharmacological effects of psychedelic substances.
Industry: Its synthesis and reactions are studied to develop new synthetic methodologies and understand reaction mechanisms
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-4-methoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and cognitive effects. The compound also interacts with other serotonin receptor subtypes, contributing to its psychoactive properties .
Comparison with Similar Compounds
2,5-Diethoxy-4-methoxyamphetamine is similar to other substituted amphetamines, such as:
2,5-Dimethoxy-4-ethoxyamphetamine: Known for its psychedelic effects and interaction with serotonin receptors.
2,5-Dimethoxy-4-methylamphetamine: Another psychedelic compound with similar receptor interactions.
2,5-Dimethoxyamphetamine: A series of compounds with varying psychoactive effects depending on the substitution pattern
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and effects.
Properties
CAS No. |
23693-34-7 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(2,5-diethoxy-4-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO3/c1-5-17-12-9-13(16-4)14(18-6-2)8-11(12)7-10(3)15/h8-10H,5-7,15H2,1-4H3 |
InChI Key |
IVHFHHXLFFHTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1CC(C)N)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
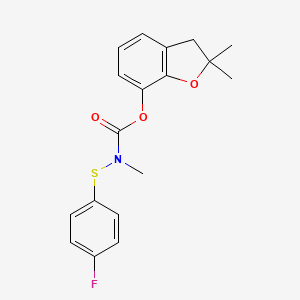
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
